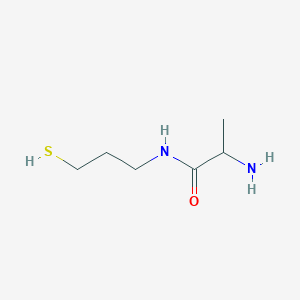

Cyclopentanecarboxamide, 2-amino-N-methyl-, (1R,2S)-rel-(9CI)

Overview

Description

This would typically include the compound’s systematic name, its common name if applicable, and its classification (e.g., organic, inorganic, polymer, etc.).

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This involves studying the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and redox potential).Scientific Research Applications

Antimitogenic and Immunomodulatory Activities

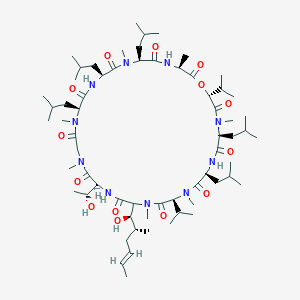

Research on analogues of Cyclosporin A, a cyclic undecapeptide with immunosuppressive properties, reveals the importance of specific N-methylated amino acids for biological activity. Modifications in these structures, including cyclopentanecarboxamide derivatives, have been studied to understand their role in antimitogenic activity and immunomodulation. These studies underscore the critical nature of structural features in cyclopentanecarboxamide derivatives for their potential therapeutic applications (Rich, Dhaon, Dunlap, & Miller, 1986).

Antagonistic Activities on CC Chemokine Receptor 2

The discovery of 3-piperidinyl-1-cyclopentanecarboxamide derivatives highlights their potential as highly potent CC chemokine receptor 2 (CCR2) antagonists. These compounds have shown significant receptor binding and antagonist activity, indicating their relevance in the study of inflammatory diseases and potential therapeutic applications in conditions mediated by CCR2 signaling (Yang et al., 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.

properties

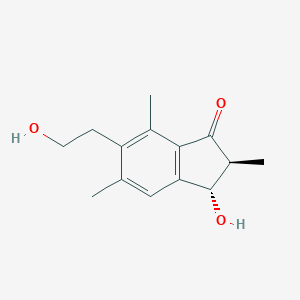

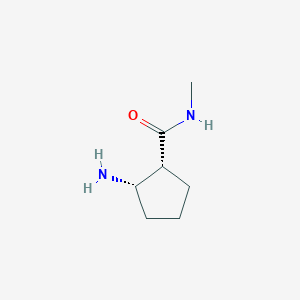

IUPAC Name |

(1R,2S)-2-amino-N-methylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9-7(10)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBYDXTZQIAZJM-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224291 | |

| Record name | rel-(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide | |

CAS RN |

135053-13-3 | |

| Record name | rel-(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135053-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.